A Technical Guide to the Biochemical Properties of Glycocyamine-15N,13C2
A Technical Guide to the Biochemical Properties of Glycocyamine-15N,13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocyamine-15N,13C2 is a stable isotope-labeled form of glycocyamine (B1671910), also known as guanidinoacetic acid. As a key precursor in the endogenous synthesis of creatine (B1669601), glycocyamine plays a critical role in cellular energy metabolism. The incorporation of heavy isotopes (¹⁵N and ¹³C) makes Glycocyamine-15N,13C2 an invaluable tool in metabolic research, particularly for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses. This technical guide provides an in-depth overview of its biochemical properties, its role in metabolic pathways, and detailed methodologies for its use in experimental settings.
Biochemical Properties and Quantitative Data
Glycocyamine-15N,13C2 is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the inclusion of stable isotopes. This mass difference allows for its distinct detection and quantification in the presence of the endogenous compound.
| Property | Value | Source |
| Chemical Formula | C(¹³C)₂H₇N₂(¹⁵N)O₂ | [1] |
| Molecular Weight | 120.09 g/mol | [1] |
| CAS Number | 2483829-93-0 | [1] |
| Synonyms | N-Amidinoglycine-15N,13C2, Guanidinoacetic acid-15N,13C2, N-Guanylglycine-15N,13C2 | [1] |
| Chemical Purity | Typically ≥97% | [1] |
| Isotopic Purity | Typically 97-99% for ¹³C and ¹⁵N | [1] |
| Applications | Internal standard for mass spectrometry, tracer for metabolic flux analysis | [2] |
| Storage | Store refrigerated (+2°C to +8°C), protected from light | [1] |
Metabolic Pathway: Creatine Biosynthesis
Glycocyamine is an essential intermediate in the biosynthesis of creatine, a high-energy phosphate (B84403) carrier crucial for muscle and brain function. The pathway involves two key enzymatic steps:
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Formation of Glycocyamine: L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from arginine to glycine, forming glycocyamine and ornithine. This reaction primarily occurs in the kidneys.
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Methylation to Creatine: Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to form creatine, using S-adenosylmethionine (SAM) as the methyl group donor. This step mainly takes place in the liver.
The synthesized creatine is then transported via the bloodstream to tissues with high energy demands, such as skeletal muscle and the brain.
Figure 1: Creatine biosynthesis pathway.
Experimental Protocols
Glycocyamine-15N,13C2 is primarily utilized in stable isotope dilution mass spectrometry for the accurate quantification of endogenous glycocyamine and in metabolic flux analysis to trace the dynamics of creatine synthesis.
Protocol 1: Quantitative Analysis of Glycocyamine in Human Plasma by LC-MS/MS
This protocol describes a typical "dilute-and-shoot" method for the rapid and accurate quantification of glycocyamine in plasma samples using Glycocyamine-15N,13C2 as an internal standard.
1. Materials and Reagents:
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Glycocyamine standard
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Glycocyamine-15N,13C2 (Internal Standard, IS)
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Human plasma (collected in EDTA or heparin tubes)
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Methanol (B129727) (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Microcentrifuge tubes
2. Sample Preparation:
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Prepare a stock solution of the internal standard (Glycocyamine-15N,13C2) in ultrapure water at a concentration of 1 mg/mL.
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Create a working internal standard solution by diluting the stock solution to 10 µg/mL in methanol. This solution will also serve as the protein precipitation agent.
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Thaw plasma samples on ice.
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In a microcentrifuge tube, add 50 µL of plasma.
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Add 200 µL of the working internal standard solution to the plasma sample.
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Vortex vigorously for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in methanol
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Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute re-equilibration at 2% B.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Multiple Reaction Monitoring (MRM) Transitions:
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Glycocyamine: Precursor ion (m/z) 118.1 → Product ion (m/z) 76.1
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Glycocyamine-15N,13C2 (IS): Precursor ion (m/z) 121.1 → Product ion (m/z) 78.1
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Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
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4. Data Analysis:
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Construct a calibration curve using known concentrations of unlabeled glycocyamine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and a fixed concentration of the internal standard.
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Quantify the concentration of glycocyamine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Figure 2: Workflow for glycocyamine quantification.
Protocol 2: Metabolic Flux Analysis of Creatine Synthesis
This protocol outlines a general approach for using Glycocyamine-15N,13C2 as a tracer to study the rate of creatine synthesis in a cell culture model.
1. Cell Culture and Labeling:
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Culture cells of interest (e.g., hepatocytes) in standard growth medium to the desired confluency.
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Prepare a labeling medium by supplementing the base medium with a known concentration of Glycocyamine-15N,13C2 (e.g., 100 µM).
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Remove the standard growth medium and replace it with the labeling medium.
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Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).
2. Metabolite Extraction:
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At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
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Quench metabolism by adding ice-cold 80% methanol.
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Scrape the cells and collect the cell lysate in a microcentrifuge tube.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
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Collect the supernatant containing the metabolites.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
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Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).
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Analyze the samples using LC-MS/MS as described in Protocol 1, but with additional MRM transitions for labeled and unlabeled creatine.
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Creatine (unlabeled): Precursor ion (m/z) 132.1 → Product ion (m/z) 90.1
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Creatine (from Glycocyamine-15N,13C2): Precursor ion (m/z) 135.1 → Product ion (m/z) 93.1
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4. Data Analysis and Flux Calculation:
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Determine the isotopic enrichment of the creatine pool at each time point by calculating the ratio of the peak area of labeled creatine to the total creatine (labeled + unlabeled).
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The rate of appearance of labeled creatine reflects the rate of creatine synthesis from the exogenous labeled glycocyamine.
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Mathematical modeling can be applied to these data to calculate the metabolic flux through the creatine synthesis pathway.
Figure 3: Metabolic flux analysis workflow.
Conclusion
Glycocyamine-15N,13C2 is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined biochemical properties and its role as a direct precursor to creatine make it ideal for use as an internal standard for accurate quantification and as a tracer for dynamic studies of metabolic pathways. The detailed protocols provided in this guide offer a foundation for the application of this valuable compound in a variety of research settings.
